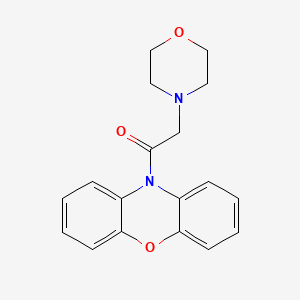

10H-Phenoxazine, 10-(4-morpholinylacetyl)-

Description

Significance of Phenoxazine (B87303) Core Structures in Contemporary Chemical Research

Historical Perspectives and Foundational Discoveries of Phenoxazine Derivatives

The history of phenoxazine chemistry dates back to 1887 with the first synthesis of the parent compound. nih.gov However, for nearly six decades, research into this class of compounds remained relatively dormant. A resurgence of interest was sparked in the mid-20th century with the discovery of naturally occurring phenoxazines with potent biological activities. nih.govresearchgate.net A pivotal moment was the isolation of actinomycin (B1170597) D, an antibiotic and anticancer agent containing the phenoxazine moiety, which solidified the therapeutic potential of this scaffold. nih.gov Early applications of synthetic phenoxazine derivatives were primarily as dyes, such as Meldola's blue and gallocyanine, valued for their coloring properties. nih.gov These early discoveries laid the groundwork for future explorations into the diverse applications of phenoxazine-based compounds.

Evolution of Research Interests in Substituted Phenoxazines

Initial research on phenoxazine was largely focused on its chromophoric properties. However, the discovery of biologically active natural products containing this core shifted the research focus towards medicinal applications. researchgate.net Contemporary research has seen a significant evolution, with scientists exploring the impact of various substitutions on the phenoxazine ring to modulate its biological and physical properties. acs.org Structure-activity relationship (SAR) studies have become central to this research, aiming to enhance potency and selectivity for specific biological targets. nih.gov

Modern research interests have expanded beyond medicine into materials science. The electron-donating nature of the phenoxazine core makes it a valuable component in the design of organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and photoredox catalysts. nih.govnih.gov The ability to fine-tune the electronic properties of the phenoxazine scaffold through substitution has been a key driver of this evolution, allowing for the rational design of molecules with tailored functionalities. acs.org For instance, the introduction of electron-withdrawing or -donating groups can alter the molecule's absorption and emission spectra, as well as its redox potentials. acs.org This versatility ensures that substituted phenoxazines will remain a fertile ground for discovery in diverse scientific fields.

Role of Morpholine-Containing Moieties in Medicinal Chemistry and Chemical Biology

The morpholine (B109124) ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry. nih.govnih.gov Its frequent incorporation into drug candidates is attributed to its ability to improve physicochemical properties, such as aqueous solubility and metabolic stability, and to favorably interact with biological targets. nih.govnih.gov

Structural Features and Chemical Reactivity of Morpholine Scaffolds

Morpholine is a colorless, hygroscopic liquid with an odor resembling ammonia. nih.govnih.gov Its chemical formula is O(CH2CH2)2NH. wikipedia.org The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less basic than structurally similar secondary amines like piperidine. wikipedia.org This reduced basicity can be advantageous in drug design, as it can influence the pKa of the molecule and its interactions with physiological targets.

Morpholine undergoes typical reactions of a secondary amine, such as N-alkylation, N-acylation, and the formation of enamines. wikipedia.org It is a weak base and can form salts with acids. chinaamines.com The chair conformation is the most stable arrangement of the morpholine ring. This defined three-dimensional structure can be crucial for establishing specific interactions within the binding pockets of proteins.

| Property | Value |

| Molecular Formula | C4H9NO |

| Molar Mass | 87.12 g/mol |

| Boiling Point | 129 °C |

| Density | 1.007 g/cm³ |

| pKa of Conjugate Acid | 8.33 |

Morpholine Conjugates as Modulators of Biological Processes

The incorporation of a morpholine moiety into a larger molecule, forming a morpholine conjugate, can significantly impact its biological activity. Morpholine is considered a "privileged" structure because it is a component of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents. nih.govnih.gov

Morpholino oligomers, synthetic molecules with a backbone of methylenemorpholine rings, are used in molecular biology to modify gene expression. wikipedia.org This highlights the versatility of the morpholine scaffold in modulating biological processes at a fundamental level. Basic peptides conjugated to morpholino oligonucleotides have been shown to be effective in killing bacteria by targeting specific genes. pnas.org

Positioning of 10H-Phenoxazine, 10-(4-morpholinylacetyl)- as a Research Target

The compound 10H-Phenoxazine, 10-(4-morpholinylacetyl)- represents a logical convergence of the beneficial properties of both the phenoxazine and morpholine scaffolds. ontosight.ai The phenoxazine core provides a rigid, planar platform with inherent biological activity and tunable electronic properties. ontosight.ai The attachment of a morpholinylacetyl group at the 10-position introduces a flexible side chain with a proven record of enhancing pharmacokinetic properties and contributing to target binding. ontosight.ai

The rationale for investigating this specific compound is based on the hypothesis that the combination of these two moieties will result in a molecule with a unique and potentially enhanced biological profile. The phenoxazine core could be responsible for the primary mechanism of action, such as intercalation with DNA or inhibition of a specific enzyme, while the morpholine group could improve its drug-like properties, leading to better efficacy and a more favorable safety profile. ontosight.ai The acetyl linker provides a specific spatial orientation and electronic connection between the two core structures.

Research into 10H-Phenoxazine, 10-(4-morpholinylacetyl)- is likely to focus on its potential as an anticancer, antimicrobial, or neuroprotective agent, given the known activities of phenoxazine derivatives. ontosight.ai The presence of the morpholine ring suggests that this compound may have improved central nervous system (CNS) penetration, making it a candidate for treating neurological disorders. nih.gov Further studies are necessary to fully elucidate the pharmacological profile of this compound and to validate its potential as a therapeutic agent.

Rationale for Investigating Acetyl-Linked Morpholine-Phenoxazine Systems

The strategic combination of a phenoxazine core with a morpholine ring through an acetyl linker is a deliberate design choice in medicinal chemistry, driven by the distinct and complementary properties of each component. This molecular hybridization aims to create synergistic effects, enhancing bioactivity and optimizing drug-like characteristics.

The phenoxazine scaffold is a well-established pharmacophore, recognized for its rigid, planar, tricyclic structure that facilitates intercalation with biological macromolecules like DNA and proteins. nih.gov This core is associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govresearchgate.net The nitrogen atom at the 10-position of the phenoxazine ring is a common site for substitution, and modifications at this position are known to significantly influence the compound's biological profile. researchgate.net Structure-activity relationship (SAR) studies have shown that the nature of the substituent at N-10 can modulate potency, selectivity, and even the mechanism of action. nih.govresearchgate.net

The morpholine ring is considered a "privileged structure" in drug discovery. nih.govresearchgate.net Its inclusion in a molecule is a widely used strategy to improve the pharmacokinetic profile. researchgate.net The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a favorable lipophilic–hydrophilic balance. researchgate.netnih.gov Furthermore, the oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like kinases. e3s-conferences.org Its incorporation can lead to compounds with increased potency and better in vivo performance. researchgate.net

The overarching rationale is to leverage the potent biological activity of the phenoxazine core while simultaneously enhancing its drug-like properties through the strategic attachment of a morpholine ring via a well-defined acetyl linker.

Table 1: Effects of N-10 Substitution on Phenoxazine Activity (Illustrative Examples)

This table presents data on related N-10 substituted phenoxazine derivatives to illustrate the impact of the substituent on biological activity, providing context for the rationale behind the morpholinylacetyl group.

| Phenoxazine Derivative (N-10 Substituent) | Target/Activity | Key Finding |

| N-10 Alkyl Chains (-C₃H₇ to -C₆H₁₃) | Akt Phosphorylation Inhibition | Increased alkyl chain length (and thus lipophilicity) correlated with higher inhibitory activity. researchgate.net |

| N-Benzoyl Derivatives | Tubulin Polymerization Inhibition | The nature of the benzoyl group significantly impacts antiproliferative activity against cancer cell lines. nih.gov |

| N-Phenylpropanamido on a related core | Opioid Receptor Agonism | The flexible group at the nitrogen substituent allows for different pharmacological profiles at opioid receptors. researchgate.net |

Current Gaps and Emerging Avenues in Phenoxazine-Morpholine Research

Despite the extensive research into phenoxazine and morpholine as individual scaffolds, the systematic exploration of their conjugates remains a relatively nascent field, presenting both significant gaps in current knowledge and exciting opportunities for future investigation.

Current Gaps:

Limited Specific Data: There is a notable lack of published research focusing specifically on 10H-Phenoxazine, 10-(4-morpholinylacetyl)- and its close analogs. While the rationale for its design can be inferred from broader principles, specific biological data, target identification, and mechanistic studies are largely absent from publicly available literature.

Mechanism of Action: For many synthesized phenoxazine derivatives, the precise mechanism of action is not fully understood. nih.gov Further research is needed to elucidate how these compounds interact with their biological targets at a molecular level, which would enable more rational drug design.

Systematic SAR Studies: While SAR studies exist for various classes of phenoxazine derivatives, a comprehensive investigation into how linkers of varying length and composition between the phenoxazine and morpholine moieties affect activity has not been thoroughly explored. Understanding the role of the linker is crucial for optimizing potency and selectivity. nih.gov

Emerging Avenues:

Targeted Therapies: The broad bioactivity of phenoxazines suggests they interact with multiple biological targets. An emerging avenue is the design of derivatives with high selectivity for specific targets, such as particular kinases, enzymes, or G-quadruplex DNA structures, to develop more precise and less toxic therapeutic agents.

Advanced Materials Science: Phenoxazines are increasingly recognized for their utility in materials science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and photoredox catalysts. nih.govrsc.org Combining the phenoxazine core with functional groups like morpholine could lead to new materials with tailored photophysical and electronic properties.

Antibody-Drug Conjugates (ADCs): The potent cytotoxicity of certain phenoxazine derivatives makes them attractive candidates for use as payloads in ADCs. nih.govbiospace.com In this approach, the phenoxazine compound is linked to a monoclonal antibody that specifically targets cancer cells, enabling highly targeted delivery of the cytotoxic agent. The morpholine moiety could play a crucial role in enhancing the solubility and stability of the payload-linker complex, a critical aspect of ADC design. mdpi.com This represents a frontier where phenoxazine-morpholine systems could make a significant impact in oncology. biospace.com

The continued exploration of hybrid molecules like 10H-Phenoxazine, 10-(4-morpholinylacetyl)- holds considerable promise, bridging the gap between known pharmacophores to unlock new therapeutic and technological potentials.

Structure

3D Structure

Properties

CAS No. |

101793-61-7 |

|---|---|

Molecular Formula |

C18H18N2O3 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

2-morpholin-4-yl-1-phenoxazin-10-ylethanone |

InChI |

InChI=1S/C18H18N2O3/c21-18(13-19-9-11-22-12-10-19)20-14-5-1-3-7-16(14)23-17-8-4-2-6-15(17)20/h1-8H,9-13H2 |

InChI Key |

HIKMTYYDTVQQTI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC(=O)N2C3=CC=CC=C3OC4=CC=CC=C42 |

Origin of Product |

United States |

Investigative Biological Activities and Preclinical Efficacy Studies of 10h Phenoxazine, 10 4 Morpholinylacetyl

Enzyme Modulation and Inhibition Studies

To determine the potential of 10H-Phenoxazine, 10-(4-morpholinylacetyl)- as a therapeutic agent, its ability to modulate or inhibit specific enzymes would be a primary area of investigation. The phenoxazine (B87303) core is a scaffold found in various biologically active molecules, suggesting potential interactions with a range of enzymatic targets.

Assays for Targeted Enzyme Inhibition Potency (e.g., specific hydrolases, kinases)

Initial studies would involve screening the compound against a panel of clinically relevant enzymes, such as hydrolases, kinases, or oxidoreductases, to identify potential targets. Once a target is identified, the compound's inhibitory potency would be quantified. The half-maximal inhibitory concentration (IC50) is a key parameter determined in these assays. This value indicates the concentration of the compound required to inhibit the enzyme's activity by 50%.

A hypothetical data table for the enzyme inhibition potency of 10H-Phenoxazine, 10-(4-morpholinylacetyl)- against a selection of enzymes is presented below. Note: This data is illustrative and not based on experimental results.

| Target Enzyme | Enzyme Class | IC50 (µM) |

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | Data not available |

| Acetylcholinesterase (AChE) | Hydrolase | Data not available |

| Epidermal Growth Factor Receptor (EGFR) Kinase | Kinase | Data not available |

| Histone Deacetylase 6 (HDAC6) | Hydrolase | Data not available |

Mechanistic Enzymology of Enzyme-Compound Interactions

Following the determination of inhibitory potency, studies would be conducted to elucidate the mechanism of enzyme inhibition. These investigations aim to understand how 10H-Phenoxazine, 10-(4-morpholinylacetyl)- interacts with its target enzyme. Common mechanisms include competitive, non-competitive, and uncompetitive inhibition. Enzyme kinetic studies, such as Lineweaver-Burk or Michaelis-Menten analyses, would be performed by measuring enzyme activity at various substrate and inhibitor concentrations. These analyses help to determine the mode of inhibition and provide values for key kinetic parameters like the inhibition constant (Ki).

Receptor Ligand Binding and Functional Assays

The interaction of 10H-Phenoxazine, 10-(4-morpholinylacetyl)- with various cell surface or intracellular receptors would be another critical aspect of its preclinical evaluation. The morpholine (B109124) moiety is present in many compounds that target receptors in the central nervous system and other tissues.

Quantitative Receptor Binding Affinity Determination

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. These assays measure the displacement of a known radioactive ligand from the receptor by the test compound. The binding affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating a higher affinity.

A hypothetical data table for the receptor binding affinity of 10H-Phenoxazine, 10-(4-morpholinylacetyl)- is shown below. Note: This data is illustrative and not based on experimental results.

| Target Receptor | Receptor Family | Binding Affinity (Ki, nM) |

| Dopamine D2 Receptor | GPCR | Data not available |

| Serotonin 5-HT2A Receptor | GPCR | Data not available |

| GABA-A Receptor | Ligand-gated ion channel | Data not available |

| Estrogen Receptor Alpha | Nuclear Receptor | Data not available |

In Vitro Cellular Assays for Receptor Activation or Inhibition

Once binding affinity is established, functional assays are necessary to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist. These assays are performed using cell lines that express the target receptor. The cellular response, such as changes in second messenger levels (e.g., cAMP, Ca2+), reporter gene expression, or membrane potential, is measured. The potency of the compound in these functional assays is quantified by the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

Exploratory Neurobiological Activity in Model SystemsExploratory studies into the neurobiological activity of 10H-Phenoxazine, 10-(4-morpholinylacetyl)- in any model systems have not been reported.

Due to the absence of specific research on 10H-Phenoxazine, 10-(4-morpholinylacetyl)- , a data-driven article that meets the requirements of the prompt cannot be constructed.

Neuroprotection Studies in Cellular Models of Neurodegeneration

Currently, there is a lack of specific published research investigating the neuroprotective effects of 10H-Phenoxazine, 10-(4-morpholinylacetyl)- in cellular models of neurodegeneration. While the broader class of phenoxazine derivatives has been a subject of interest in medicinal chemistry for various therapeutic applications, including potential neuroprotective agents, detailed studies on this particular compound are not available in the public domain. ontosight.ainih.govnih.govnih.gov The core phenoxazine structure is recognized for its potential biological activities, but specific data from cellular assays, such as those involving neuroblastoma cell lines or primary neurons exposed to neurotoxic insults, have not been reported for 10H-Phenoxazine, 10-(4-morpholinylacetyl)-. nih.gov

General studies on other phenoxazine derivatives have suggested that the neuroprotective potential of this class of compounds may be linked to their antioxidant properties and their ability to modulate pathways involved in neuronal cell death. nih.gov For instance, research on certain substituted phenoxazine-bearing hydroxamic acids has demonstrated protective effects against hydrogen peroxide-induced toxicity in human neuroblastoma SH-SY5Y cells. nih.gov However, these findings cannot be directly extrapolated to 10H-Phenoxazine, 10-(4-morpholinylacetyl)- without specific experimental validation.

To establish the neuroprotective profile of 10H-Phenoxazine, 10-(4-morpholinylacetyl)-, future research would need to involve a series of in vitro experiments. Such studies would typically include:

Cell Viability Assays: To determine the compound's ability to protect neuronal cells from toxins that mimic aspects of neurodegenerative diseases (e.g., glutamate, amyloid-beta peptides, or MPP+).

Measurement of Reactive Oxygen Species (ROS): To assess the compound's antioxidant capacity in a cellular context.

Apoptosis Assays: To investigate whether the compound can inhibit programmed cell death pathways activated by neurotoxic stimuli.

Without such dedicated studies, any discussion of the neuroprotective effects of 10H-Phenoxazine, 10-(4-morpholinylacetyl)- remains speculative.

Interactive Data Table: Hypothetical Neuroprotection Study Parameters

The following table is a hypothetical representation of the types of data that would be generated from neuroprotection studies. No actual data for 10H-Phenoxazine, 10-(4-morpholinylacetyl)- is available.

| Cellular Model | Neurotoxic Insult | Compound Concentration | Measured Endpoint | Hypothetical Outcome |

| SH-SY5Y Neuroblastoma | 6-OHDA | 1 µM | Cell Viability (%) | Data Not Available |

| Primary Cortical Neurons | Glutamate | 10 µM | Intracellular ROS Levels | Data Not Available |

| PC12 Cells | Amyloid-Beta (1-42) | 5 µM | Caspase-3 Activity | Data Not Available |

Modulation of Neurotransmitter Systems in Synaptosome or Tissue Preparations

Similar to the lack of neuroprotection studies, there is no specific published research on the modulation of neurotransmitter systems by 10H-Phenoxazine, 10-(4-morpholinylacetyl)- in synaptosome or tissue preparations. The influence of this compound on key neurotransmitter pathways, such as the cholinergic, dopaminergic, serotonergic, or glutamatergic systems, has not been characterized.

The investigation of a compound's effect on neurotransmitter systems is a critical step in evaluating its potential as a therapeutic agent for neurological and psychiatric disorders. Such studies typically utilize preparations of nerve terminals (synaptosomes) or brain tissue slices to examine:

Neurotransmitter Release and Reuptake: The ability of the compound to alter the concentration of neurotransmitters in the synaptic cleft.

Receptor Binding: The affinity of the compound for various neurotransmitter receptors.

Enzyme Activity: The effect of the compound on enzymes involved in the synthesis or degradation of neurotransmitters (e.g., acetylcholinesterase or monoamine oxidase).

While some phenoxazine derivatives have been explored for their interactions with the central nervous system, detailed biochemical assays on 10H-Phenoxazine, 10-(4-morpholinylacetyl)- are absent from the scientific literature. nih.govnih.gov The presence of the morpholinylacetyl group introduces a structural feature that could potentially interact with various biological targets, but its specific impact on neurotransmitter systems is unknown.

Interactive Data Table: Hypothetical Neurotransmitter Modulation Study Parameters

The following table is a hypothetical representation of the types of data that would be generated from studies on neurotransmitter systems. No actual data for 10H-Phenoxazine, 10-(4-morpholinylacetyl)- is available.

| Preparation | Neurotransmitter System | Assay Type | Measured Parameter | Hypothetical Outcome |

| Rat Striatal Synaptosomes | Dopaminergic | [3H]Dopamine Uptake | IC50 (µM) | Data Not Available |

| Human Cortical Tissue | Cholinergic | Acetylcholinesterase Activity | % Inhibition | Data Not Available |

| Mouse Hippocampal Slices | Glutamatergic | K+-evoked [3H]Glutamate Release | % Change from Baseline | Data Not Available |

Mechanistic Elucidation of 10h Phenoxazine, 10 4 Morpholinylacetyl at the Molecular Level

Analysis of Cellular Uptake and Intracellular Localization

Understanding how 10H-Phenoxazine, 10-(4-morpholinylacetyl)- enters cells and where it accumulates is a critical first step in elucidating its mechanism of action.

Fluorescence Microscopy for Subcellular Distribution

To visualize the localization of 10H-Phenoxazine, 10-(4-morpholinylacetyl)- within cells, fluorescence microscopy would be a primary method. This technique relies on the intrinsic fluorescent properties of the phenoxazine (B87303) ring system or on the attachment of a fluorescent tag. Researchers would treat cultured cells with the compound and then use specific fluorescent dyes to label various organelles, such as the nucleus (e.g., with DAPI), mitochondria (e.g., with MitoTracker Red), or the endoplasmic reticulum (e.g., with ER-Tracker Green). By overlaying the images, one could determine if the compound co-localizes with specific cellular compartments, suggesting its site of action.

Table 1: Hypothetical Co-localization Analysis via Fluorescence Microscopy

| Cellular Organelle | Fluorescent Marker | Hypothetical Co-localization Result | Implication |

|---|---|---|---|

| Nucleus | DAPI | Low | Suggests the compound does not primarily target DNA or nuclear proteins. |

| Mitochondria | MitoTracker Red | High | Indicates a potential role in mitochondrial function or apoptosis. |

| Endoplasmic Reticulum | ER-Tracker Green | Moderate | Suggests possible involvement in protein synthesis or calcium signaling. |

Quantitative Mass Spectrometry for Intracellular Concentration Determination

To move beyond visualization and quantify the amount of the compound that enters cells, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. This highly sensitive technique would involve treating cells with a known concentration of 10H-Phenoxazine, 10-(4-morpholinylacetyl)- for various time points. After incubation, the cells would be lysed, and the intracellular contents separated from the extracellular medium. The concentration of the compound in the cell lysate would then be precisely measured by LC-MS/MS, allowing for the determination of uptake kinetics and steady-state intracellular concentrations.

Identification of Molecular Targets and Pathways

Identifying the specific proteins and biological pathways that are physically engaged or functionally altered by the compound is essential to understanding its biological effects.

Affinity Proteomics and Chemoproteomics Approaches

To pinpoint the direct molecular targets of 10H-Phenoxazine, 10-(4-morpholinylacetyl)-, chemoproteomic strategies would be employed. One common approach is affinity chromatography, where the compound is immobilized on a solid support (like beads). A cellular protein extract is then passed over these beads. Proteins that physically bind to the compound are captured and subsequently identified using mass spectrometry. Another method involves creating a probe version of the compound with a "clickable" chemical handle. This probe is introduced to living cells, where it binds its targets. A fluorescent or biotin (B1667282) tag is then "clicked" on, allowing for the isolation and identification of the target proteins.

Gene Expression Profiling and Pathway Analysis in Treated Cells

To understand the broader cellular response to 10H-Phenoxazine, 10-(4-morpholinylacetyl)-, researchers would perform gene expression profiling using techniques like RNA-sequencing (RNA-Seq). This involves treating cells with the compound and then measuring the changes in the expression levels of thousands of genes compared to untreated control cells. The resulting list of differentially expressed genes would be analyzed using bioinformatics tools to identify enrichment in specific biological pathways (e.g., cell cycle regulation, apoptosis, inflammatory response), providing clues about the compound's functional effects.

Table 2: Illustrative Pathway Analysis from a Hypothetical Gene Expression Study

| Biological Pathway | p-value | Number of Genes Affected | Potential Implication |

|---|---|---|---|

| NF-κB Signaling Pathway | < 0.01 | 45 | Compound may modulate inflammatory or immune responses. |

| p53 Signaling Pathway | < 0.01 | 32 | Suggests an impact on cell cycle arrest or apoptosis. |

| Oxidative Stress Response | < 0.05 | 25 | Indicates the compound may induce or mitigate oxidative stress. |

Investigation of Downstream Signaling Cascades

Once primary targets and affected pathways are identified, the subsequent step is to validate these findings and map out the sequence of molecular events, or signaling cascades, that are triggered by the compound. This is typically achieved using methods like Western blotting. For instance, if gene expression analysis suggested an effect on the p53 signaling pathway, researchers would use antibodies to measure the levels and activation state (e.g., phosphorylation) of key proteins in that cascade, such as p53, p21, and caspases, in cells treated with 10H-Phenoxazine, 10-(4-morpholinylacetyl)-. This would confirm the functional impact on the pathway and help build a comprehensive model of the compound's mechanism of action.

Table of Compounds Mentioned

| Compound Name |

|---|

| 10H-Phenoxazine, 10-(4-morpholinylacetyl)- |

Phosphorylation Assays and Kinase Activity Modulation

Currently, there is a lack of publicly available scientific literature detailing specific phosphorylation assays or the modulation of kinase activity directly by 10H-Phenoxazine, 10-(4-morpholinylacetyl)-. While derivatives of structurally related compounds, such as acridones, have been investigated as kinase inhibitors, specific data for the title compound is not available. For instance, studies on certain acridone (B373769) derivatives have demonstrated inhibitory activity against kinases like Microtubule Affinity Regulating Kinase 4 (MARK4) through fluorescence binding, isothermal titration calorimetry (ITC), and kinase assays. nih.gov However, without direct experimental evidence for 10H-Phenoxazine, 10-(4-morpholinylacetyl)-, its effect on phosphorylation and kinase activity remains undetermined.

Second Messenger System Regulation (e.g., cAMP, cGMP)

The influence of 10H-Phenoxazine, 10-(4-morpholinylacetyl)- on second messenger systems, including cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), has not been characterized in published research. Second messengers like cAMP and cGMP are integral to cellular signal transduction pathways. nih.gov Their levels are typically modulated by G-protein coupled receptors and regulate a multitude of physiological processes. nih.gov For example, studies have shown that cAMP and cGMP play roles in controlling microvascular permeability and are associated with the genesis of fever through actions in the preoptic area of the brain. nih.govnih.gov However, no studies have specifically investigated whether 10H-Phenoxazine, 10-(4-morpholinylacetyl)- alters the synthesis or degradation of these critical second messengers.

Interactions with Macromolecular Structures

Nucleic Acid Binding and Intercalation Studies

There is no specific research available on the binding or intercalation of 10H-Phenoxazine, 10-(4-morpholinylacetyl)- with nucleic acids. The ability of planar aromatic molecules to intercalate between the base pairs of DNA is a known mechanism of action for various compounds, including some anticancer agents. nih.govresearchgate.net This interaction can lead to conformational changes in the DNA structure. nih.gov Techniques such as spectrophotometric titrations and circular dichroism measurements are commonly used to study these binding interactions and determine binding constants. researchgate.net For example, a study on a model phenazine (B1670421) derivative, aposafranine, indicated binding to DNA via a wedge-like partial intercalation. nih.gov However, in the absence of such studies for 10H-Phenoxazine, 10-(4-morpholinylacetyl)-, its potential to interact with DNA remains speculative.

Protein-Ligand Interaction Mapping (beyond target binding)

Detailed studies mapping the broader protein-ligand interactions of 10H-Phenoxazine, 10-(4-morpholinylacetyl)- beyond its primary target are not present in the current scientific literature. Understanding these off-target interactions is crucial for elucidating the full pharmacological profile of a compound. While the primary binding target of a molecule is of principal interest, its interactions with other proteins can lead to unforeseen biological activities. Techniques such as computational modeling and various biophysical assays are employed to map these interactions. Without such data for 10H-Phenoxazine, 10-(4-morpholinylacetyl)-, a comprehensive understanding of its molecular interactions within a biological system is incomplete.

Structure Activity Relationship Sar Studies of 10h Phenoxazine, 10 4 Morpholinylacetyl and Analogues

Impact of Modifications to the Morpholinylacetyl Moiety

The two-carbon acetyl linker between the phenoxazine (B87303) nitrogen and the morpholine (B109124) ring is a key determinant of the spatial orientation of the morpholine group relative to the phenoxazine core. Studies on related N10-substituted phenoxazines have demonstrated that the length of the alkyl chain at this position can significantly impact biological activity.

While specific data on branched acetyl linkers for 10-(4-morpholinylacetyl)phenoxazine is limited, it can be extrapolated that introducing branching would increase steric bulk. This could either enhance binding by filling a hydrophobic pocket or decrease activity by preventing optimal orientation of the molecule within a binding site.

Table 1: Effect of N10-Alkyl Chain Length on Akt Phosphorylation Inhibition

| Compound | N10-Substituent | Relative Inhibition |

|---|---|---|

| 1 | Propyl | + |

| 2 | Butyl | ++ |

| 3 | Pentyl | +++ |

| 4 | Hexyl | ++++ |

| 5 | Morpholinoacetyl | - |

Note: This table is illustrative, based on general findings in the literature regarding N10-substituted phenoxazines.

The morpholine ring, while often considered a solubilizing group, can also participate in crucial interactions with biological targets. Substitution on the morpholine ring can influence its conformation and its ability to act as a hydrogen bond acceptor. For example, the introduction of small alkyl groups on the morpholine ring could modulate its lipophilicity and steric profile.

While direct SAR studies on substituted morpholine rings in this specific phenoxazine context are not widely available, general principles of medicinal chemistry suggest that such modifications would be a viable strategy for activity modulation. For instance, substitution could lock the ring in a more favorable conformation for binding.

Rational Design Based on Phenoxazine Core Substitutions

The phenoxazine core is a versatile scaffold that allows for substitution at various positions, thereby influencing the electronic and steric properties of the entire molecule.

The electron-rich nature of the phenoxazine ring system is central to its biological activity, including its antioxidant properties. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenoxazine core can significantly alter its electronic properties.

Studies have shown that the oxidation potentials of phenoxazine derivatives are directly related to certain biological activities. For example, the ability of the bridging oxygen atom in the phenoxazine structure to act as both a π-electron donor and a σ-electron acceptor contributes to a unique balance of H-atom transfer kinetics and stability to one-electron oxidation. This suggests that substituents that can modulate the electron density at the nitrogen and oxygen heteroatoms will have a profound impact on the molecule's redox-related activities. For instance, EDGs would be expected to lower the oxidation potential, potentially enhancing antioxidant activity, while EWGs would have the opposite effect. The rational design of phenoxazine-based materials has utilized the electron-donating nature of the phenoxazine core in donor-acceptor architectures.

The position of substituents on the phenoxazine ring can have a dramatic effect on biological activity. Research on C-4 substituted phenoxazine-bearing hydroxamic acids revealed that substitution at the C-4 position positively contributes to the inhibition of class IIa histone deacetylases (HDACs). nih.gov It was suggested that functional groups at this position, capable of forming hydrogen bonds or hydrophobic interactions, could lead to enhanced enzymatic inhibition. nih.gov

This highlights the importance of positional isomerism. A substituent at C-2, for example, might have a different electronic and steric influence compared to the same substituent at C-3 or C-4. For instance, within a series of phenoxazine derivatives, a chlorine atom at the C-2 position demonstrated higher potency in growth inhibition compared to an unsubstituted analog, indicating a critical role for substitution at this position.

Table 2: Influence of Phenoxazine Core Substitution on Biological Activity

| Position of Substitution | Type of Substituent | Observed Effect on Activity |

|---|---|---|

| C-2 | -Cl | Increased potency (Akt inhibition) |

| C-4 | Hydrophobic/H-bond donor | Increased potency (HDAC inhibition) nih.gov |

| C-3, C-7 | -OCH3 (EDG) | Enhanced radical-trapping antioxidant activity |

| C-3, C-7 | -CN, -NO2 (EWG) | Reduced radical-trapping antioxidant activity |

Note: This table consolidates findings from various studies on substituted phenoxazine derivatives.

Conformational Flexibility and Steric Hindrance Considerations

The morpholine ring can adopt chair and boat conformations, and the preference for one over the other can be influenced by substituents and the surrounding environment. The orientation of the morpholine ring relative to the phenoxazine core can impact how the molecule fits into a binding site.

Steric hindrance is another critical factor. The introduction of bulky substituents on either the phenoxazine core or the morpholinylacetyl moiety can lead to steric clashes that prevent optimal binding. For example, studies on related heterocyclic systems have shown that ortho-substituted analogs can exhibit reduced activity due to steric effects that hinder the molecule from adopting the necessary conformation for interaction with its target. Therefore, a balance must be struck between introducing substituents that enhance activity and avoiding those that create detrimental steric hindrance.

Influence of Rotatable Bonds on Biological Activity

In the case of 10H-Phenoxazine, 10-(4-morpholinylacetyl)-, the N-acetylmorpholine moiety introduces several rotatable bonds. These bonds allow the side chain to adopt various conformations, potentially enabling it to fit optimally into a binding site. Research on related N-acylphenothiazines, a structurally similar class of compounds, has suggested that the nature of the N-acyl group can influence cytotoxic activity. While a direct correlation with the number of rotatable bonds was not the primary focus, the variation in activity with different acyl groups highlights the importance of the side chain's structure.

Studies on other phenoxazine derivatives have shown that the length and flexibility of an N-alkyl chain can impact biological outcomes. For instance, in a series of phenoxazine derivatives, it was observed that increasing the length of the N-alkyl chain, which also increases the number of rotatable bonds, led to variations in cytotoxicity. According to one structure-activity relationship study, derivatives with shorter alkyl chains (such as methyl or ethyl groups) demonstrated good selectivity and higher activity with less toxicity. Conversely, as the length of the alkyl chains increased, so did the toxicity and selectivity. nih.gov This suggests that while a certain degree of flexibility is necessary for optimal interaction with the target, excessive flexibility or an increased number of rotatable bonds might lead to non-specific interactions or unfavorable thermodynamic penalties upon binding.

Computational modeling and conformational analysis of N-substituted phenoxazines can provide further understanding. Such studies can predict the preferred conformations of the side chain and how these might interact with a putative binding site. The energetic cost of adopting a specific "bioactive" conformation is influenced by the number of rotatable bonds; a higher number of such bonds can lead to a greater loss of conformational entropy upon binding, which may decrease binding affinity. Therefore, a balance between conformational flexibility and rigidity is often sought in drug design.

Table 1: Comparison of N-Alkylphenoxazine Analogues and Observed Activity Trends This table is a generalized representation based on qualitative findings in the literature and does not represent specific quantitative data for 10H-Phenoxazine, 10-(4-morpholinylacetyl)-.

| N-Substituent | Number of Rotatable Bonds (approx.) | General Activity Trend |

|---|---|---|

| Methyl | 0 | Higher activity, lower toxicity |

| Ethyl | 1 | Higher activity, lower toxicity |

| Propyl | 2 | Decreased activity, increased toxicity |

| Butyl | 3 | Further decreased activity, increased toxicity |

Stereochemical Influences on Target Binding

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action. Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit different pharmacological activities because biological targets such as enzymes and receptors are themselves chiral.

Currently, there is a notable lack of specific research in the public domain focusing on the stereochemical influences on the target binding of 10H-Phenoxazine, 10-(4-morpholinylacetyl)- or its close analogues. The parent compound itself is achiral. However, the introduction of chiral centers into the phenoxazine scaffold or its N-substituents could potentially lead to enantiomers with distinct biological profiles.

For many classes of drugs, it is well-established that one enantiomer can be significantly more potent than the other, or that the two enantiomers may even have different or opposing effects. This stereoselectivity arises from the differential ability of the enantiomers to interact with the three-dimensional binding site of a biological target. A specific stereochemical configuration may be required for optimal hydrogen bonding, hydrophobic interactions, or other non-covalent interactions that are essential for binding and subsequent biological response.

While direct evidence is lacking for this specific phenoxazine derivative, the general principles of medicinal chemistry suggest that if a chiral analogue were to be synthesized, its stereoisomers would likely exhibit different activities. Future research involving the synthesis and biological evaluation of chiral phenoxazine derivatives would be necessary to elucidate the stereochemical requirements for their target interactions. Such studies would involve the separation of enantiomers and the individual testing of each to determine if the biological activity is stereospecific. The design and synthesis of chiral phenoxazine analogues remains an area ripe for exploration to potentially develop more potent and selective therapeutic agents.

Computational Chemistry and Molecular Modeling of 10h Phenoxazine, 10 4 Morpholinylacetyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in computational chemistry for predicting the physicochemical properties of a molecule. These calculations, often employing Density Functional Theory (DFT), provide a theoretical framework to understand electronic structure, reactivity, and other molecular characteristics. For a molecule such as 10H-Phenoxazine, 10-(4-morpholinylacetyl)-, these methods can offer a detailed picture of its molecular orbitals and reactive sites.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

For 10H-Phenoxazine, 10-(4-morpholinylacetyl)-, the phenoxazine (B87303) ring system, with its electron-rich nitrogen and oxygen heteroatoms, is expected to significantly influence the distribution of the HOMO. The morpholinylacetyl substituent at the 10-position will also modulate the electronic properties. Quantum chemical calculations would likely show that the HOMO is delocalized over the phenoxazine core, while the LUMO is also distributed across this tricyclic system.

Illustrative Data on Frontier Molecular Orbitals

This table presents hypothetical calculated values to illustrate the typical output of a quantum chemical analysis for 10H-Phenoxazine, 10-(4-morpholinylacetyl)-.

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.62 |

Reactivity Predictions (e.g., electrophilic/nucleophilic sites)

Based on the electronic structure, specific sites within 10H-Phenoxazine, 10-(4-morpholinylacetyl)- can be predicted to be more susceptible to either electrophilic or nucleophilic attack. The Molecular Electrostatic Potential (MEP) surface is a valuable tool in this regard, as it visually represents the charge distribution. Regions with negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, such as the oxygen and nitrogen atoms of the phenoxazine and morpholine (B109124) rings. Conversely, areas with positive potential (blue) are electron-deficient and are sites for nucleophilic attack.

Illustrative Table of Calculated Reactivity Descriptors

This table provides representative values for calculated reactivity descriptors for 10H-Phenoxazine, 10-(4-morpholinylacetyl)-, demonstrating how these parameters are typically reported.

| Reactivity Descriptor | Value (eV) |

| Electronegativity (χ) | 3.54 |

| Chemical Hardness (η) | 2.31 |

| Global Electrophilicity Index (ω) | 2.71 |

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful in drug discovery for predicting the interaction between a ligand (like 10H-Phenoxazine, 10-(4-morpholinylacetyl)-) and a biological target, typically a protein or enzyme. researchgate.net Given that phenoxazine derivatives are known to exhibit a range of biological activities, including anticancer and antimicrobial effects, molecular docking can help identify potential protein targets and elucidate the binding mechanism. ontosight.ainih.gov

Ligand Preparation and Receptor Site Definition

Before a docking simulation can be performed, both the ligand and the receptor must be prepared. For the ligand, 10H-Phenoxazine, 10-(4-morpholinylacetyl)-, this involves generating a 3D structure and optimizing its geometry, often using the same quantum chemical methods described above. This ensures that the ligand is in a low-energy conformation.

The receptor, a protein structure typically obtained from a repository like the Protein Data Bank, also requires preparation. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site is the specific region of the protein where the ligand is expected to interact. This can be identified based on the location of a known inhibitor or by using algorithms that detect potential binding pockets on the protein surface.

Prediction of Binding Modes and Interaction Energies.grafiati.com

During the docking simulation, the ligand is placed in various positions and orientations within the defined binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, resulting in a prediction of the most stable binding mode. The interaction energy, often reported in kcal/mol, provides a quantitative measure of the binding strength. A more negative value indicates a more favorable interaction.

Illustrative Docking Results

This table shows hypothetical results from a molecular docking simulation of 10H-Phenoxazine, 10-(4-morpholinylacetyl)- with a putative protein target.

| Binding Mode (Pose) | Interaction Energy (kcal/mol) |

| 1 | -8.5 |

| 2 | -8.1 |

| 3 | -7.9 |

Analysis of Key Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic contacts).grafiati.com

A detailed analysis of the predicted binding mode reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. grafiati.com These interactions are crucial for the ligand's affinity and selectivity for the target. For 10H-Phenoxazine, 10-(4-morpholinylacetyl)-, key interactions would likely include:

Hydrogen Bonding: The oxygen and nitrogen atoms in the morpholine ring and the oxygen atom in the phenoxazine core can act as hydrogen bond acceptors, while the N-H group of the phenoxazine (if present in a tautomeric form) could be a hydrogen bond donor.

Hydrophobic Contacts: The aromatic benzene (B151609) rings of the phenoxazine moiety can form hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the binding pocket.

Van der Waals Forces: These are general attractive or repulsive forces between molecules.

Illustrative Summary of Intermolecular Interactions

This table provides a representative summary of the types of interactions that might be observed in a docking study of 10H-Phenoxazine, 10-(4-morpholinylacetyl)-.

| Type of Interaction | Interacting Ligand Atoms | Interacting Receptor Residues |

| Hydrogen Bond | Morpholine Oxygen | TYR 234 |

| π-π Stacking | Phenoxazine Ring | PHE 312 |

| Hydrophobic | Phenoxazine Ring | LEU 189, VAL 201 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For 10H-Phenoxazine, 10-(4-morpholinylacetyl)-, MD simulations can provide critical insights into its interaction with biological targets, such as proteins or nucleic acids.

MD simulations can be employed to investigate the stability of the complex formed between 10H-Phenoxazine, 10-(4-morpholinylacetyl)- (the ligand) and a target protein. By simulating the dynamic behavior of the ligand-protein complex in a solvated environment, researchers can assess the durability of their interaction. Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the analysis of hydrogen bonds over time are used to quantify this stability.

For instance, a hypothetical MD simulation of this compound with a protein kinase, a common target for phenoxazine derivatives, could yield the data presented in the table below. A stable RMSD value for the ligand throughout the simulation would suggest a stable binding mode.

Table 1: Hypothetical Molecular Dynamics Simulation Data for Ligand-Protein Complex This table is for illustrative purposes and is based on typical outcomes of MD simulations.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds |

|---|---|---|---|

| 0 | 0.0 | 0.0 | 4 |

| 10 | 1.2 | 1.5 | 3 |

| 20 | 1.3 | 1.6 | 4 |

| 30 | 1.2 | 1.5 | 3 |

| 40 | 1.4 | 1.7 | 2 |

Furthermore, these simulations can reveal important conformational changes in both the ligand and the protein upon binding. The flexibility of the morpholinylacetyl group and the planarity of the phenoxazine ring system are crucial for fitting into the binding pocket of a target protein. MD simulations can track the dihedral angles of the ligand to understand its preferred conformation when bound.

The surrounding solvent, typically water in biological systems, plays a critical role in molecular recognition and binding. MD simulations explicitly model solvent molecules, allowing for a detailed analysis of their effects on the binding dynamics of 10H-Phenoxazine, 10-(4-morpholinylacetyl)-.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com While a specific QSAR model for 10H-Phenoxazine, 10-(4-morpholinylacetyl)- has not been reported, the methodology can be described in the context of phenoxazine derivatives in general. nih.gov

To develop a QSAR model, a dataset of structurally related phenoxazine derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is required. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. mdpi.com

Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity. mdpi.com A hypothetical QSAR equation for a series of phenoxazine analogs might look like this:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 0.8 * H-bond_Donors + constant

This equation would suggest that higher lipophilicity (LogP) and more hydrogen bond donors increase the activity, while a larger molecular weight (MW) decreases it. The predictive power of a QSAR model is assessed using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²).

Table 2: Hypothetical Statistical Parameters of a QSAR Model for Phenoxazine Derivatives This table illustrates the kind of data used to validate a QSAR model.

| Parameter | Value | Description |

|---|---|---|

| R² | 0.92 | Coefficient of determination for the training set |

| Q² | 0.75 | Cross-validated coefficient of determination |

| SEE | 0.15 | Standard error of the estimate |

A key outcome of QSAR studies is the identification of the most important physicochemical descriptors that influence the biological activity of a class of compounds. mdpi.com For phenoxazine derivatives, these descriptors often fall into several categories:

Electronic Descriptors: These describe the electron distribution in the molecule and can include dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electron-donating nature of the phenoxazine nitrogen and oxygen atoms is a key electronic feature.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. The bulkiness of the morpholinylacetyl substituent at the 10-position would be a significant steric factor.

Hydrophobic Descriptors: The most common is LogP, which measures the lipophilicity of the compound. The tricyclic phenoxazine core is largely hydrophobic.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices, that describe the branching and shape of the molecular skeleton.

By understanding which descriptors are most influential, medicinal chemists can rationally design new phenoxazine derivatives with potentially improved activity. For 10H-Phenoxazine, 10-(4-morpholinylacetyl)-, a QSAR study might reveal that the flexibility and hydrogen bonding capacity of the morpholine ring are critical for its biological effect.

Future Directions and Broader Research Implications

Potential for Derivative Development as Chemical Probes

The phenoxazine (B87303) core is a well-established fluorophore, and this intrinsic property can be leveraged to develop sophisticated chemical probes for biological research. nih.gov Such probes are instrumental in elucidating biological processes at the molecular level.

The development of fluorescent analogues of 10H-Phenoxazine, 10-(4-morpholinylacetyl)- could yield powerful tools for bioimaging. By strategically modifying the core structure, it is possible to fine-tune the photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, to suit specific imaging applications. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the fluorescence characteristics. researchgate.net

These custom-designed fluorescent probes could be employed to visualize and track biological molecules and cellular processes in real-time. Their applications could range from monitoring enzymatic activity to observing protein-protein interactions within living cells. The development of near-infrared (NIR) emitting phenoxazine-based probes would be particularly advantageous for in vivo imaging, owing to the reduced background autofluorescence and deeper tissue penetration of NIR light. mdpi.com

Table 1: Potential Modifications for Fluorescent Analogues and Their Expected Impact

| Modification | Rationale | Expected Impact on Photophysical Properties |

|---|---|---|

| Introduction of an extended π-conjugated system | To shift emission to longer wavelengths | Red-shifted absorption and emission, potential for NIR imaging |

| Addition of specific binding moieties (e.g., peptides, antibodies) | To target specific cellular components or biomarkers | Enhanced selectivity and localization for targeted imaging |

Affinity-based probes are crucial for identifying the molecular targets of bioactive compounds, a process known as target validation. nih.gov By attaching a reactive group or a tag to 10H-Phenoxazine, 10-(4-morpholinylacetyl)-, it can be converted into an affinity probe. This modified compound can then be used to covalently label its binding partners in a biological sample. Subsequent proteomic analysis can identify these labeled proteins, thus revealing the compound's mechanism of action.

The design of such probes requires careful consideration to ensure that the modification does not significantly alter the compound's original biological activity. A common strategy involves introducing a photoreactive group that, upon UV irradiation, forms a covalent bond with nearby molecules. Another approach is to attach a "click chemistry" handle, which allows for the subsequent attachment of a reporter tag, such as biotin (B1667282) or a fluorescent dye.

Integration with Advanced Delivery Systems

The therapeutic efficacy of a drug is often limited by its physicochemical properties, such as poor solubility or rapid metabolism. Advanced drug delivery systems can help overcome these limitations by improving the drug's bioavailability, targeting it to specific tissues, and controlling its release over time.

The encapsulation of 10H-Phenoxazine, 10-(4-morpholinylacetyl)- within nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, could enhance its therapeutic potential. xiahepublishing.com For instance, loading the compound into nanoparticles could improve its solubility and protect it from premature degradation. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands to direct the drug to specific cells or tissues, thereby increasing its efficacy and reducing off-target side effects. The development of such nanoformulations represents a promising strategy for optimizing the therapeutic application of this and other phenoxazine derivatives.

Nanocarrier Encapsulation for Targeted Research Delivery

The application of nanocarrier-based systems is a promising strategy for enhancing the therapeutic potential of compounds by improving their delivery to specific sites of action. nih.gov These systems can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release. nih.gov Nanocarriers such as liposomes, polymeric nanoparticles, and dendrimers are being explored for their ability to target diseased tissues, thereby increasing efficacy and reducing off-target effects. globalresearchonline.net

For a hydrophobic molecule like a phenoxazine derivative, encapsulation within nanocarriers could significantly improve its aqueous solubility and bioavailability. nih.gov The surface of these nanocarriers can be functionalized with targeting ligands to direct them to specific cells or tissues. medscireview.net Research into encapsulating phenoxazine compounds in various nanocarriers would be a critical step in evaluating their therapeutic utility.

Table 1: Potential Nanocarrier Systems for 10H-Phenoxazine, 10-(4-morpholinylacetyl)- Delivery

| Nanocarrier Type | Potential Advantages | Key Research Parameters to Investigate |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds. | Encapsulation efficiency, release kinetics, stability, in vivo targeting efficacy. |

| Polymeric Micelles | Can solubilize poorly water-soluble drugs, small size allows for tissue penetration. | Critical micelle concentration, drug loading capacity, biodistribution. |

| Dendrimers | Well-defined structure with a high density of surface functional groups for targeting. | Drug conjugation efficiency, cytotoxicity, cellular uptake mechanisms. |

| Polymeric Nanoparticles | Offer controlled and sustained release of the encapsulated drug. | Particle size and distribution, drug release profile, biocompatibility. |

Prodrug Strategies for Enhanced Research Utility

Prodrug design is a valuable approach to overcoming undesirable properties of a parent drug molecule, such as poor solubility or rapid metabolism. mdpi.com This strategy involves chemically modifying the active compound to create an inactive derivative that, upon administration, is converted back to the active form through enzymatic or chemical processes.

For phenoxazine derivatives, prodrug strategies have been explored to improve their therapeutic index. For instance, nitroarene-based prodrugs of halogenated phenazines have been designed to be activated by nitroreductase enzymes found in certain bacteria, allowing for targeted release of the active agent. nih.govrsc.org Similarly, carbamate (B1207046) prodrugs of phenazine (B1670421) 5,10-dioxides have been investigated to enhance their cytotoxic activity against cancer cells. rsc.org The 10-(4-morpholinylacetyl)- substituent on the phenoxazine core of the subject compound offers a potential site for modification to create novel prodrugs with improved research utility.

Table 2: Hypothetical Prodrug Strategies for 10H-Phenoxazine, 10-(4-morpholinylacetyl)-

| Prodrug Approach | Targeted Activation Mechanism | Potential Benefit |

| Esterase-cleavable ester | Esterases in plasma and tissues | Improved aqueous solubility and passive diffusion across membranes. |

| Nitroreductase-sensitive nitroaryl group | Bacterial or hypoxic tumor cell nitroreductases | Targeted release in specific microenvironments. |

| pH-sensitive linker | Acidic environment of tumors or endosomes | Triggered release at the target site. |

Contribution to Fundamental Chemical and Biological Understanding

The study of novel compounds like 10H-Phenoxazine, 10-(4-morpholinylacetyl)- can significantly contribute to our fundamental understanding of chemical and biological processes. The phenoxazine scaffold is present in a variety of biologically active molecules, and further research into its derivatives can provide valuable insights into their mechanisms of action and structure-activity relationships. nih.gov

Elucidating Novel Mechanisms of Action

Phenoxazine derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net The planar phenoxazine ring system can intercalate into DNA, a mechanism of action for some anticancer agents like actinomycin (B1170597) D. nih.gov Other phenoxazine derivatives have been found to act as radical-trapping antioxidants. acs.org

Investigating the mechanism of action of 10H-Phenoxazine, 10-(4-morpholinylacetyl)- could reveal novel biological targets or pathways. Its structural features suggest potential for various interactions at a molecular level, and detailed mechanistic studies would be essential to uncover its full therapeutic potential.

Advancing Structure-Based Drug Design Principles

Structure-based drug design relies on the three-dimensional structure of a biological target to design and optimize small molecule inhibitors. drugdesign.orgwashington.edu By understanding the binding mode of a ligand, medicinal chemists can make rational modifications to improve its affinity and selectivity. drugdesign.org

The study of how 10H-Phenoxazine, 10-(4-morpholinylacetyl)- and its analogs interact with various biological targets can provide valuable data for advancing structure-based drug design principles. For example, elucidating the structural features of phenoxazine derivatives that are critical for reversing multidrug resistance could aid in the design of more effective chemosensitizers. Computational modeling and experimental studies on N-aryl phenoxazines have already guided the design of superior organic photoredox catalysts. nih.gov

Synergistic Research with Other Compound Classes

Combining therapeutic agents with different mechanisms of action is a common strategy to enhance efficacy and overcome drug resistance. Research into the synergistic effects of 10H-Phenoxazine, 10-(4-morpholinylacetyl)- with other classes of compounds could lead to the development of novel combination therapies. For example, phenoxazine derivatives have been investigated for their ability to modulate multidrug resistance in cancer cells, suggesting they could be used in combination with conventional chemotherapeutic agents. researchgate.net The synergistic effect between a carbazole–thiophene conjugate chain and a phenoxazine group has been noted in the development of electrochromic materials. researchgate.net Furthermore, phenoxazine nucleoside derivatives have shown activity against a range of DNA and RNA viruses, indicating potential for combination antiviral therapies. nih.gov

Table 3: Potential Synergistic Combinations for 10H-Phenoxazine, 10-(4-morpholinylacetyl)- Research

| Compound Class | Rationale for Combination | Potential Research Focus |

| DNA-damaging agents | Potential to inhibit DNA repair mechanisms. | Evaluation of enhanced cytotoxicity in cancer cell lines. |

| Antibiotics | Possible inhibition of bacterial efflux pumps. | Assessment of synergistic antimicrobial activity against resistant strains. |

| Anti-inflammatory drugs | Targeting multiple inflammatory pathways. | Investigation of enhanced anti-inflammatory effects in relevant models. |

Q & A

Q. What are the optimal synthetic routes for 10H-Phenoxazine derivatives, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of phenoxazine derivatives typically involves nucleophilic substitution or coupling reactions. For example:

Q. How can structural characterization (e.g., NMR, MS) resolve ambiguities in phenoxazine derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Focus on aromatic proton shifts (δ 6.8–7.5 ppm) and morpholinyl methylene signals (δ 3.5–4.0 ppm) ().

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish acetyl vs. non-acetylated side chains ().

- X-ray Crystallography : Resolve conformational ambiguities (e.g., planarity of the phenoxazine ring) ().

Example : A 10-(4-morpholinylacetyl) group introduces distinct NOESY correlations between the acetyl carbonyl and adjacent aromatic protons ().

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of 10-(4-morpholinylacetyl)-phenoxazine for photocatalytic applications?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess HOMO-LUMO gaps and charge transfer efficiency ().

- TD-DFT : Simulate UV-Vis spectra to correlate with experimental λmax values ().

- AI-Driven Tools : Use COMSOL Multiphysics for simulating photocatalytic activity in oxidative coupling reactions ().

Case Study : Derivatives with electron-withdrawing groups (e.g., nitro) showed reduced HOMO-LUMO gaps (3.1 eV vs. 3.8 eV for morpholinyl), enhancing light absorption ().

Q. What strategies address contradictions in biological activity data (e.g., tubulin inhibition vs. HDAC selectivity)?

Methodological Answer:

- Dose-Response Analysis : Validate IC₅₀ values across multiple cell lines to rule out off-target effects ().

- Theoretical Frameworks : Link results to structure-activity relationship (SAR) models, emphasizing the morpholinyl group’s role in HDAC isoform selectivity ().

- Data Triangulation : Combine enzyme assays, molecular docking, and cellular thermal shift assays (CETSA) to confirm target engagement ().

Example : A 2022 study resolved conflicting data by identifying pH-dependent conformational changes in the phenoxazine core ().

Q. How can factorial design optimize reaction parameters for scaling phenoxazine derivatives?

Methodological Answer:

- Variables : Temperature, catalyst concentration, solvent polarity ().

- Response Surface Methodology (RSM) : Identify interactions between variables (e.g., high catalyst + low temperature maximizes yield) ().

- AI Integration : Deploy machine learning models trained on historical reaction data to predict optimal conditions ().

Q. What theoretical frameworks guide mechanistic studies of phenoxazine-based radical intermediates?

Methodological Answer:

- EPR Spectroscopy : Detect and quantify radical species (e.g., phenoxazine cation radicals) ().

- Marcus Theory : Analyze electron transfer kinetics in photocatalytic cycles ().

- Conformational Analysis : Use crystallography () and DFT to correlate ring puckering with radical stability ().

Key Insight : Non-planar phenoxazine conformers exhibit longer radical lifetimes (τ = 120 ns vs. 80 ns for planar analogs) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.